molecular formula C14H19N5OS B2744763 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide CAS No. 1203375-56-7

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide

Cat. No.: B2744763
CAS No.: 1203375-56-7
M. Wt: 305.4
InChI Key: BOTFFSARXYIZBK-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

The synthesis of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide involves multiple steps, typically starting with the preparation of the thiophene ring. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the condensation of sulfur with various carbonyl compounds and cyano esters under specific reaction conditions.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .

Scientific Research Applications

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrimidine and thiophene rings, which contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-3-15-12-9-13(19-10(2)18-12)16-6-7-17-14(20)11-5-4-8-21-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,17,20)(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTFFSARXYIZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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